Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Chemical Biology Lead Optimization Structure-Activity Relationship (SAR)

In lead optimization, metabolically labile ester or amide bonds frequently undermine pharmacokinetic profiles. This 1,2,4-oxadiazole building block replaces vulnerable carbonyl motifs with a hydrolytically stable bioisostere, resisting degradation at pH 4-6. - 98% purity confirmed by NMR, HPLC, and LC-MS for high-confidence chemical biology probe development. - 2-Methylfuran-3-yl substituent enables focused library synthesis not accessible from common furan-3-yl or phenyl analogs. - Disubstituted scaffold with ethyl ester at C-3 and 2-methylfuran at C-5 provides two orthogonal synthetic handles for SAR exploration.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
Cat. No. B13624912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=C(OC=C2)C
InChIInChI=1S/C10H10N2O4/c1-3-14-10(13)8-11-9(16-12-8)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3
InChIKeyBKYWNXRCSITUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate: Profile & Sourcing


Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1341377-02-3) is a disubstituted 1,2,4-oxadiazole heterocycle combining a 2-methylfuran moiety at the 5-position with an ethyl ester at the 3-position . This architecture leverages the 1,2,4-oxadiazole ring—a recognized bioisostere for ester and amide functionalities—known for enhancing metabolic stability over conventional carbonyl-containing groups [1]. The compound is primarily supplied as a research chemical building block with a typical purity specification of 98% and characterization by NMR, HPLC, and LC-MS .

Disubstituted 1,2,4-oxadiazole scaffold
2-Methylfuran-3-yl substituent for lipophilic modulation
Ethyl ester at 3-position as synthetic handle
Research building block with full characterization

Why Substitution Fails: The 2-Methylfuran Substituent


Substituting Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate with a generic 1,2,4-oxadiazole-3-carboxylate ester is chemically ill-advised. The 5-substituent is not a passive placeholder; it directly dictates the heterocycle's electronic character, solubility profile, and capacity for specific intermolecular interactions. The 2-methylfuran group introduces distinct lipophilic character and potential π-stacking capability compared to unsubstituted furan, phenyl, or alkyl analogs, critically altering the scaffold's properties in structure-activity relationships [1]. Even closely related analogs, such as the carboxylic acid derivative, exhibit profoundly different physicochemical properties (e.g., a molecular weight difference of 28.06 g/mol and a lower purity specification of 95% vs. 98%), making them non-interchangeable in lead optimization and chemical biology contexts .

2-Methylfuran substituent specificity

Generic 5-aryl analogs lack the lipophilic character and π-stacking capability of the 2-methylfuran group, potentially altering SAR outcomes.

Carboxylic acid analog mismatch

The carboxylic acid derivative exhibits markedly different solubility and purity profiles; direct substitution may introduce variability in synthesis and biological readouts.

Quantitative Differentiation Evidence


Purity Advantage Over Carboxylic Acid Analog

When sourced as the ester, Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is commercially available at 98% purity, providing a significant quality advantage over the structurally closest commercially tracked analog, 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, which is typically supplied at 95% purity . This 3-percentage-point difference represents a meaningful reduction in synthetic intermediates and unknown impurities, which is critical for reproducible biological assays and downstream synthetic transformations.

Purity Advantage
Head-to-head
98% vs. 95%
(+3 percentage points)
Higher purity supports reproducible SAR data with fewer impurities.
Based on vendor specification comparison.
Chemical Biology Lead Optimization Structure-Activity Relationship (SAR)

Hydrolytic Stability vs. Ester Bioisosteres

The 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere for ester and amide groups [1]. Literature on 3,5-disubstituted 1,2,4-oxadiazoles indicates that these scaffolds resist hydrolysis under physiological pH ranges, with the greatest stability observed between pH 4 and 6, a property not shared by traditional ester functionalities which are susceptible to rapid enzymatic cleavage [2]. In the specific case of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate, while the pendant ethyl ester remains labile, the core oxadiazole ring connecting the ester and the 2-methylfuran substituent provides a hydrolytically robust linkage, retaining structural integrity where a simple diester or amide would be cleaved.

Hydrolytic Stability
Class-level inference
1,2,4-Oxadiazole core stable pH 4–6 (class-level); resists hydrolysis
May support bioisosteric replacement strategy for labile esters/amides.
Specific compound stability data not available; review required.
Chemical Biology Drug Discovery Bioisostere Design

Regiochemical Precision: 2-Methylfuran vs. Isomers

The compound's specific substitution pattern—a 2-methylfuran group at the oxadiazole 5-position—is a key differentiator. The methyl group at the furan 2-position increases steric bulk and lipophilicity compared to the unsubstituted furan analog, Ethyl 5-(3-furanyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1086375-75-8, MW 208.17 vs. 222.20 for the target compound) [1]. This structural difference, while seemingly minor, results in a higher molecular weight (+14.03 g/mol) and altered electronic properties, which can profoundly influence binding affinity and target selectivity. The precise regiochemistry of the 2-methylfuran attachment precludes the use of other regioisomeric building blocks.

Regiochemical Precision
Direct comparison
222.20 vs. 208.17 g/mol
(Δ +14.03, CH₂ difference)
Confirms required 2-methylfuran substitution for SAR integrity.
Using unsubstituted furan analog may compromise biological interpretation.
Chemical Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

Application Scenarios


Bioisosteric Replacement for Labile Esters/Amides

Utilize the compound as a core scaffold in lead optimization when a vulnerable ester or amide functionality has been identified as a metabolic soft spot. The hydrolytically stable 1,2,4-oxadiazole ring, resistant to pH 4-6 degradation, serves as a direct replacement to improve the pharmacokinetic profile of a candidate molecule . The pendant ethyl ester at the 3-position and the 2-methylfuran at the 5-position provide synthetic handles for further derivatization and exploration of the SAR.

Probe Assembly with Defined Purity Standards

For chemical biology applications requiring high-confidence probe molecules, the 98% purity standard makes this compound a superior choice over the structurally analogous carboxylic acid (95% purity) . The well-characterized nature (NMR, HPLC, LC-MS) ensures that the biological signal originates from the intended molecule, not from confounding impurities, which is essential for robust target identification and validation studies.

Building Block for 2-Methylfuran Oxadiazole Libraries

The unique 2-methylfuran-3-yl substituent enables the construction of focused 1,2,4-oxadiazole libraries that are not accessible from the more common furan-3-yl or phenyl-substituted starting materials . The methyl group on the furan ring imparts distinct lipophilic and steric properties that can be exploited in scaffold-hopping and diversity-oriented synthesis programs aiming to explore novel chemical space.

Application
Selection Property
Validation Focus
Bioisosteric scaffold replacement
Hydrolytically stable 1,2,4-oxadiazole core
In vitro metabolic stability profiling
Chemical probe assembly
High-purity building block with defined characterization
Purity impact on assay reproducibility
Focused oxadiazole library synthesis
2-Methylfuran-3-yl substituent for lipophilic diversity
SAR exploration with novel substitution pattern
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